

LY-2584702 Tosylate Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: LY-2584702 tosylate salt

Cat. No.: B560664

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **LY-2584702 tosylate salt**, a potent and selective inhibitor of the p70 ribosomal S6 kinase (p70S6K). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data and protocols to support its use in preclinical and clinical research.

Chemical Structure and Properties

LY-2584702 tosylate is the 4-methylbenzenesulfonic acid salt of LY-2584702. The tosylate salt form enhances the compound's stability and solubility.

Chemical Structure:

- LY-2584702 (Free Base): 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-imidazol-2-yl]-1-piperidiny]-1H-pyrazolo[3,4-d]pyrimidine
- Tosylate: 4-methylbenzenesulfonic acid

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	1082949-68-5
Molecular Formula	C ₂₈ H ₂₇ F ₄ N ₇ O ₃ S
Molecular Weight	617.62 g/mol
IUPAC Name	4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid
SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=N(C4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F</chem>

Table 2: Physicochemical Properties

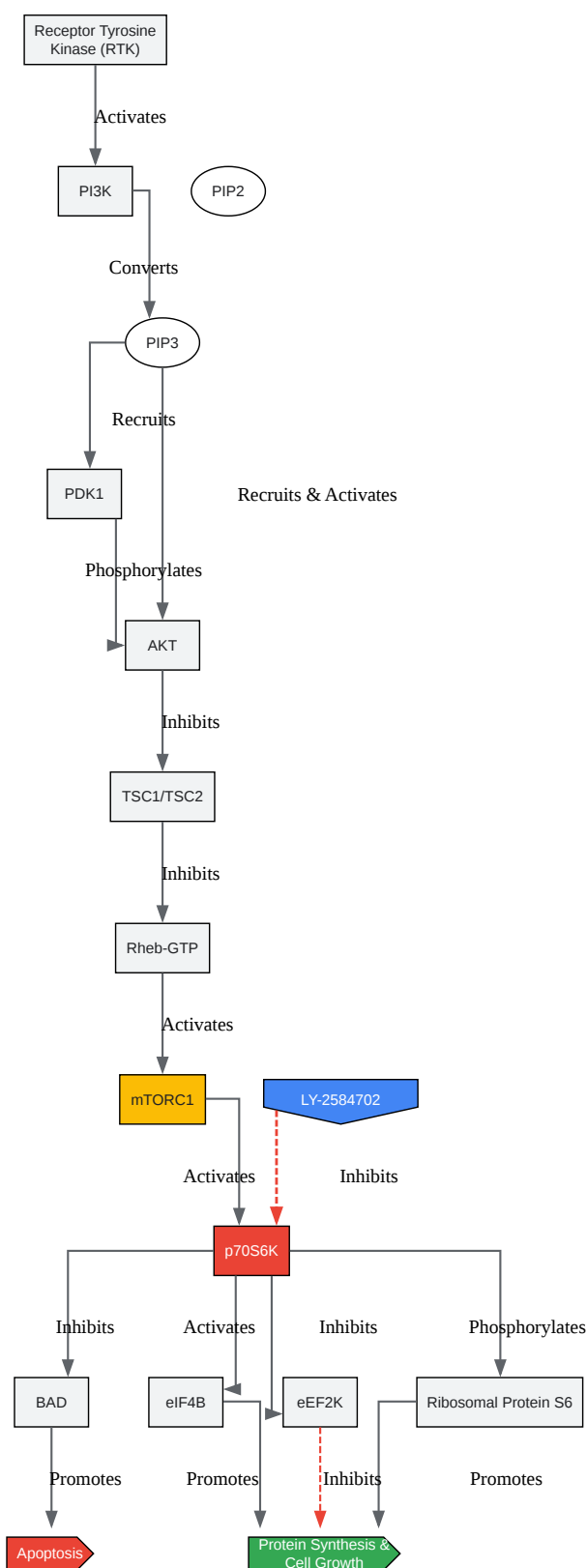
Property	Value
Appearance	White to beige powder
Solubility	DMSO: ≥ 20 mg/mL Ethanol: 0.5 mg/mL DMF: 10 mg/mL Water: Insoluble
Storage Conditions	Powder: -20°C for 3 years In solvent: -80°C for 6 months

Mechanism of Action

LY-2584702 is a selective, ATP-competitive inhibitor of p70S6K (also known as S6K1), a serine/threonine kinase that is a key downstream effector of the PI3K/AKT/mTOR signaling pathway.^[1] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.^{[1][2]}

By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of its downstream substrates, most notably the 40S ribosomal protein S6 (S6).^[3] The phosphorylation of S6 is a critical step in the initiation of protein synthesis of a specific subset of mRNAs, including those that encode

for ribosomal proteins and elongation factors.[4] Consequently, inhibition of p70S6K by LY-2584702 leads to the suppression of protein synthesis, resulting in cell growth arrest and inhibition of tumor proliferation.[3] Beyond S6, other substrates of p70S6K include the pro-apoptotic protein BAD, which is inactivated upon phosphorylation by p70S6K.[5][6] Therefore, inhibition of p70S6K can also promote apoptosis.[5]



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Caption: PI3K/AKT/mTOR/p70S6K Signaling Pathway.

Biological Activity

In Vitro Activity

LY-2584702 demonstrates potent and selective inhibition of p70S6K in enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of LY-2584702

Assay	Target	IC ₅₀	Cell Line	Reference
Kinase Assay	p70S6K	4 nM	-	[7]
S6 Phosphorylation	p-S6 (Ser235/236)	0.1-0.24 µM	HCT116	[7]

Preclinical studies have also shown that LY-2584702 has synergistic anti-tumor effects when combined with other targeted agents, such as the EGFR inhibitor erlotinib and the mTOR inhibitor everolimus.[7]

In Vivo Activity

LY-2584702 has demonstrated significant single-agent anti-tumor efficacy in various preclinical cancer models.

Table 4: In Vivo Efficacy of LY-2584702

Cancer Model	Dosing Regimen	Outcome	Reference
HCT116 colon carcinoma xenograft	2.3 mg/kg (ED ₅₀)	Tumor growth reduction	[8]
U87MG glioblastoma xenograft	12.5 mg/kg BID	Significant antitumor efficacy	[9]
HCT116 colon carcinoma xenograft	12.5 mg/kg BID	Significant antitumor efficacy	[9]

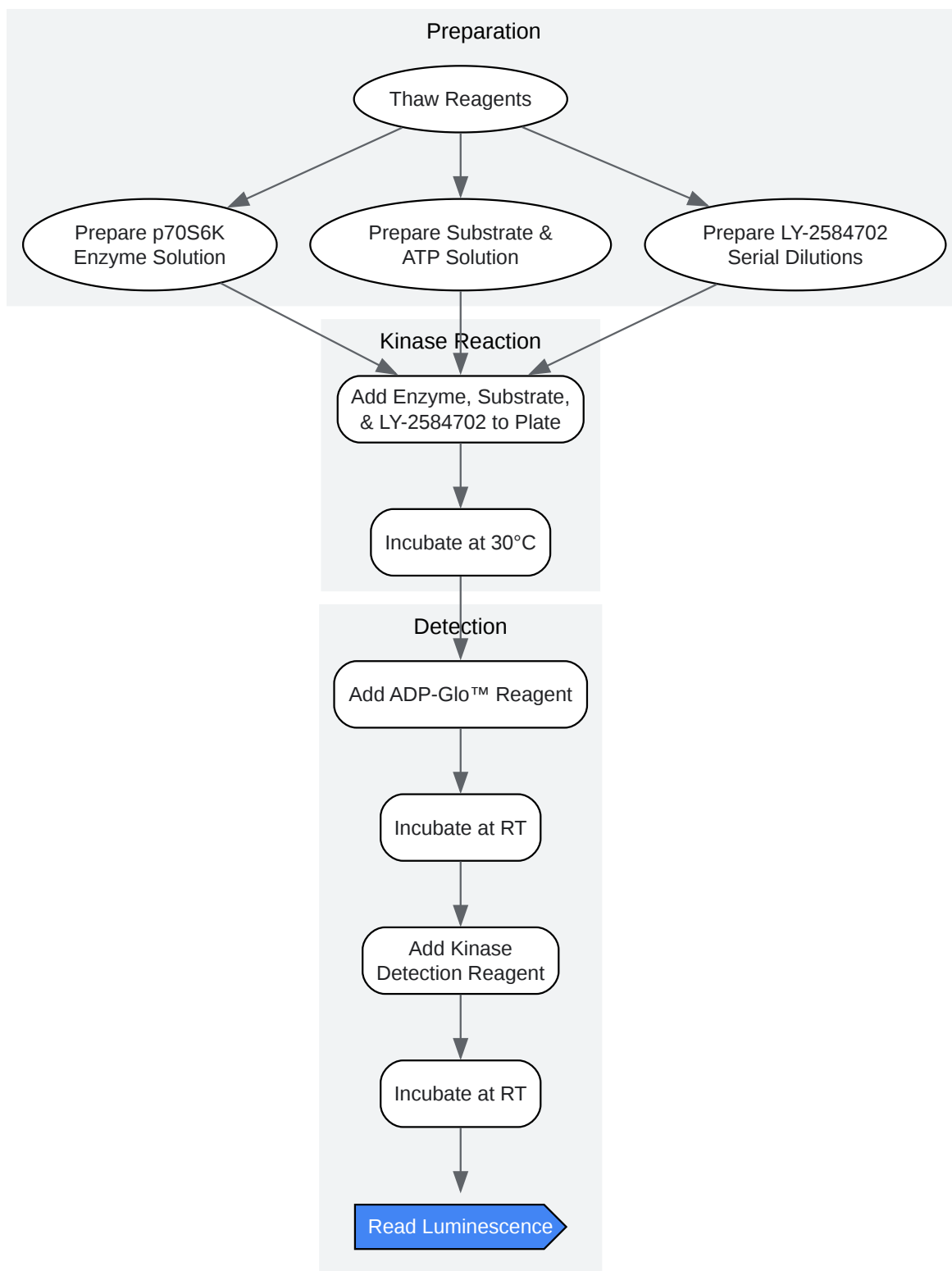
Clinical Data

A Phase I clinical trial of LY-2584702 in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 75 mg BID or 100 mg QD.[\[10\]](#) However, the pharmacokinetic analysis revealed substantial variability in exposure, and the treatment was not found to be dose-proportional with increasing doses.[\[10\]](#) Another Phase Ib trial investigating LY-2584702 in combination with erlotinib was not well tolerated.[\[3\]](#)

Experimental Protocols

p70S6K Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the kinase activity of p70S6K and the inhibitory potential of compounds like LY-2584702.



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Caption: p70S6K Kinase Assay Workflow.

Materials:

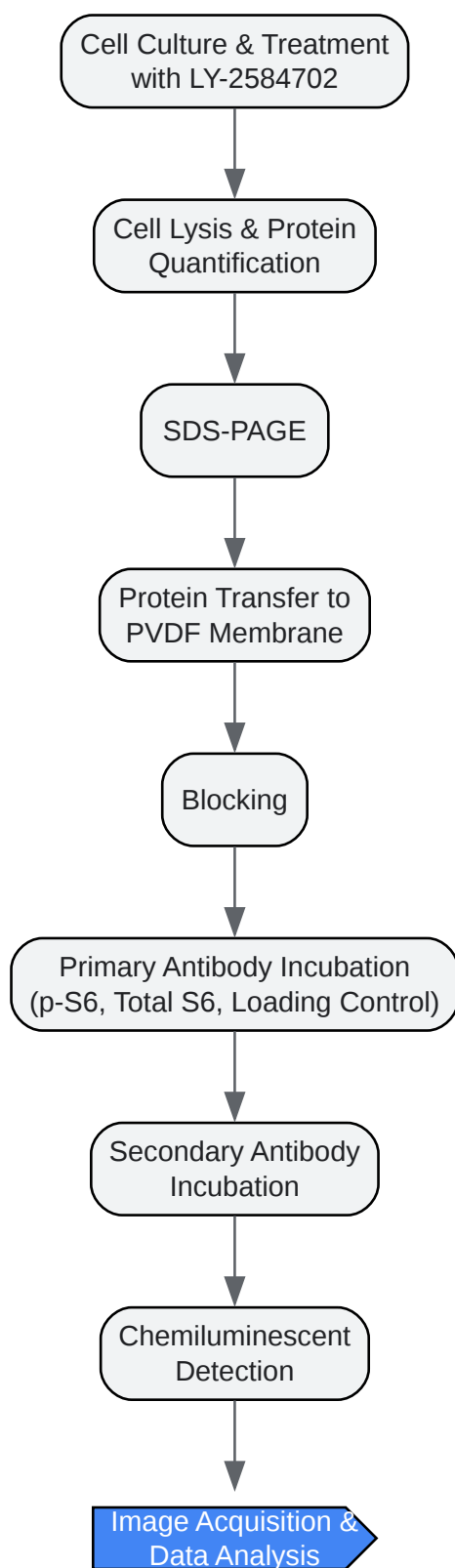
- p70S6K enzyme
- Kinase substrate (e.g., S6 peptide)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- **LY-2584702 tosylate salt**
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- 384-well white plates

Procedure:

- **Reagent Preparation:** Prepare serial dilutions of LY-2584702 in kinase buffer. Prepare the p70S6K enzyme and substrate/ATP mix in kinase buffer.
- **Kinase Reaction:** To each well of a 384-well plate, add the p70S6K enzyme solution. Add the LY-2584702 dilutions or vehicle control. Initiate the reaction by adding the substrate/ATP mix.
- **Incubation:** Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- **ADP-Glo™ Reagent Addition:** Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- **Kinase Detection Reagent Addition:** Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
- **Measurement:** Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

Western Blot for Phospho-S6 Ribosomal Protein

This protocol describes the detection of phosphorylated S6 ribosomal protein in cell lysates to assess the cellular activity of LY-2584702.



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Caption: Western Blot Workflow for p-S6.

Materials:

- Cancer cell line (e.g., HCT116)
- **LY-2584702 tosylate salt**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Treatment and Lysis:** Plate cells and allow them to adhere. Treat cells with various concentrations of LY-2584702 or vehicle for the desired time. Lyse the cells and quantify the protein concentration.
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against phospho-S6 overnight at

4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

- **Detection and Analysis:** Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
- **Stripping and Reprobing:** To normalize the data, the membrane can be stripped and reprobed with antibodies against total S6 and a loading control.
- **Data Quantification:** Quantify the band intensities using densitometry software. Normalize the phospho-S6 signal to the total S6 and/or the loading control signal.

Conclusion

LY-2584702 tosylate salt is a valuable research tool for investigating the role of the PI3K/AKT/mTOR/p70S6K signaling pathway in cancer and other diseases. Its high potency and selectivity make it a suitable agent for both in vitro and in vivo studies aimed at understanding the biological consequences of p70S6K inhibition and for the preclinical evaluation of this therapeutic strategy. This guide provides a comprehensive overview of its properties and methodologies to facilitate its effective use in a research setting.

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